6-Aminochroman-4-one
Overview
Description
6-Aminochroman-4-one is a heterocyclic compound that belongs to the chromanone family It consists of a benzene ring fused with a dihydropyranone ring, with an amino group attached to the sixth position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chromanone derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-aminochromanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and potential applications.
Mechanism of Action
Target of Action
6-Aminochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities . .
Mode of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with multiple targets and induce various changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may influence several biochemical pathways.
Result of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism, but specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether this compound shares this mechanism of action.
Scientific Research Applications
6-Aminochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the amino group at the sixth position.
Chromone: Differs by having a double bond between the second and third positions.
Flavanone: Contains a similar core structure but with different substituents.
Uniqueness:
Properties
IUPAC Name |
6-amino-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARYAQCKDIKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602120 | |
Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-69-6 | |
Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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